molecular formula C6H9NO2S B3156756 Methyl 5-sulfanylidenepyrrolidine-3-carboxylate CAS No. 83564-49-2

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate

Cat. No.: B3156756
CAS No.: 83564-49-2
M. Wt: 159.21 g/mol
InChI Key: IBHUHRPJPCKCQI-UHFFFAOYSA-N
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Description

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-5(10)7-3-4/h4H,2-3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHUHRPJPCKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=S)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519338
Record name Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83564-49-2
Record name Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of 4-methoxycarbonyl-pyrrolidine-2-one II (prepared as described in P. L. Paytash, E. Sparrow and I. C. Gathe, J. Am. Chem. Soc. 72, 1415 (1950)) were dissolved in 170 ml of absolute toluene under the influence of heat. 16.7 g of P4S10 ×4 pyridine (Riedel de Haen, Hanover, West Germany) and 42 g of kieselguhr (as a filtration aid) were then added in succession. The mixture was subsequently warmed at 90°-100° C. for 3 hours, while stirring and under nitrogen as an inert gas. The solid was then filtered off with suction and the residue on the filter was rinsed with hot toluene. The filtrate was concentrated in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 5-sulfanylidenepyrrolidine-3-carboxylate

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